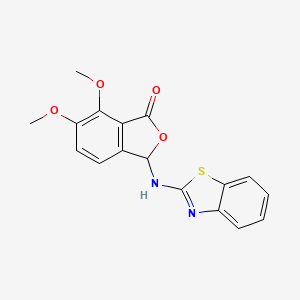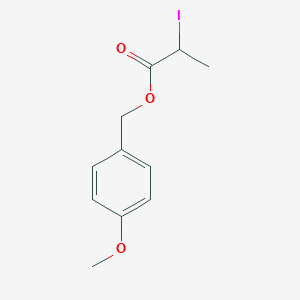
3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine is an organic compound that features a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group attached to a pentan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group is introduced through electrophilic aromatic substitution.
Alkylation: The intermediate is then subjected to alkylation reactions to introduce the methyl and pyridin-2-ylmethyl groups.
Amination: Finally, the amine group is introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or heteroaryl groups.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-4-methylpentan-1-amine: Lacks the pyridin-2-ylmethyl group.
4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine: Lacks the chlorophenyl group.
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pentan-1-amine: Lacks the methyl group.
Uniqueness
The presence of the chlorophenyl, methyl, and pyridin-2-ylmethyl groups in 3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, differentiating it from similar compounds.
Eigenschaften
CAS-Nummer |
903864-46-0 |
|---|---|
Molekularformel |
C18H23ClN2 |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C18H23ClN2/c1-14(2)18(15-6-8-16(19)9-7-15)10-12-20-13-17-5-3-4-11-21-17/h3-9,11,14,18,20H,10,12-13H2,1-2H3 |
InChI-Schlüssel |
WIUJOZTZDSBSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCNCC1=CC=CC=N1)C2=CC=C(C=C2)Cl |
Löslichkeit |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)

![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)
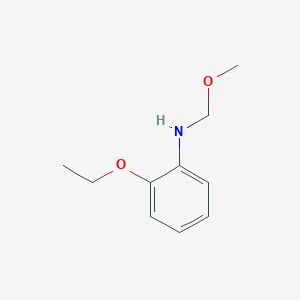
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)

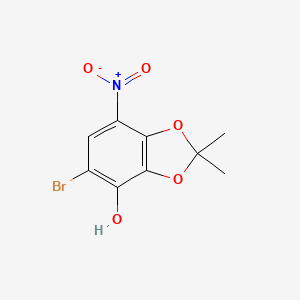
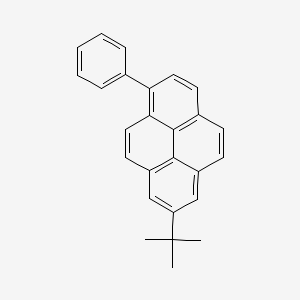
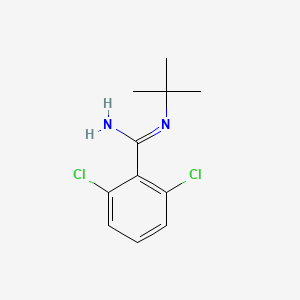
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
